ethyl 2-(2-(2-(1H-pyrrol-1-yl)thiazole-4-carboxamido)thiazol-4-yl)acetate
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Overview
Description
Thiazole is a heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazoles are members of the azole heterocycles that include imidazoles and oxazoles . Pyrrole is a heterocyclic aromatic organic compound, a five-membered ring with the formula C4H4NH. It is a colorless volatile liquid that darkens readily upon exposure to air .
Molecular Structure Analysis
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton . The pyrrole ring is also aromatic because it contains 6 π-electrons, satisfying Hückel’s rule .
Scientific Research Applications
Heterocyclic Synthesis and Biological Evaluation
Research has explored the synthesis of heterocyclic compounds using ethyl α-(3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-ylhydrazono)acetates, which shows the potential for the creation of polyfunctionally substituted pyran, pyridine, and pyridazine derivatives. These compounds have significant applications in medicinal chemistry due to their diverse biological activities (Mohareb et al., 2004).
Synthesis of Novel Benzothiazole Derivatives
Another study emphasizes the solvent-free, microwave-assisted synthesis of novel benzothiazole derivatives, showcasing an efficient approach to creating diverse poly-functionalized tri-heterocyclic benzothiazole derivatives with potential antibacterial, antioxidant, and antitubercular activities (Bhoi et al., 2016).
Pyrrolo[2,1-b]thiazol-3-one Derivatives
Efforts in synthesizing pyrrolo[2,1-b]thiazol-3-one derivatives have led to the development of compounds with significant chemical interest due to their unique structures and potential biological properties (Tverdokhlebov et al., 2005).
Ethyl 2-(2-pyridylacetate) Derivatives
The synthesis of ethyl 2-(2-pyridylacetate) derivatives has been explored, resulting in compounds tested for a range of biological activities, including antimicrobial and antiviral properties, especially against HIV-1 (Szulczyk et al., 2017).
Molluscicidal and Insecticidal Properties
Studies have also been conducted on the molluscicidal properties of thiazolo[5,4-d]pyrimidines, highlighting the potential use of these compounds in controlling the spread of diseases such as schistosomiasis (El-bayouki et al., 1988). Additionally, novel heterocycles incorporating a thiadiazole moiety have been assessed for their insecticidal activity against pests like the cotton leafworm, Spodoptera littoralis (Fadda et al., 2017).
Mechanism of Action
Target of Action
Thiazole derivatives have been found to exhibit diverse biological activities, acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
For instance, some thiazole compounds have been found to bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks .
Result of Action
Thiazole derivatives have been associated with a range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Properties
IUPAC Name |
ethyl 2-[2-[(2-pyrrol-1-yl-1,3-thiazole-4-carbonyl)amino]-1,3-thiazol-4-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O3S2/c1-2-22-12(20)7-10-8-23-14(16-10)18-13(21)11-9-24-15(17-11)19-5-3-4-6-19/h3-6,8-9H,2,7H2,1H3,(H,16,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUHMCNQVIVVPRE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CSC(=N1)NC(=O)C2=CSC(=N2)N3C=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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